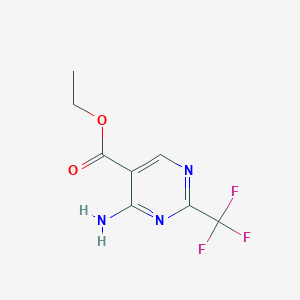

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Historical Context of Fluorinated Pyrimidine Derivatives

The development of fluorinated pyrimidine derivatives traces its origins to the landmark discoveries of the 1950s, when researchers first recognized the profound biological activity of fluorine-substituted heterocyclic compounds. The foundational work published in Nature in 1957 by Heidelberger and colleagues established fluorinated pyrimidines as a new class of tumor-inhibitory compounds, marking a pivotal moment in medicinal chemistry. This groundbreaking research demonstrated that strategic fluorine incorporation into pyrimidine ring systems could dramatically alter biological activity while maintaining structural similarity to naturally occurring nucleotides. The historical significance of these early investigations cannot be overstated, as they laid the conceptual framework for an entire generation of fluorinated pharmaceutical agents.

The evolution from simple fluorinated pyrimidines to more complex derivatives like ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate represents decades of systematic research aimed at optimizing both synthetic accessibility and biological performance. Early synthetic methodologies, as documented in Journal of Organic Chemistry publications from the 1960s, focused primarily on incorporating single fluorine atoms into pyrimidine rings through direct fluorination or fluorinated precursor approaches. These pioneering studies established the fundamental synthetic strategies that would later enable the preparation of more sophisticated trifluoromethyl-substituted derivatives. The progression from monofluorinated to polyfluorinated pyrimidines reflected growing understanding of structure-activity relationships and the unique properties imparted by multiple fluorine substitutions.

The historical development of fluorinated pyrimidines was further accelerated by advances in fluorine chemistry during the latter half of the twentieth century. Researchers recognized that fluorine substitution patterns could be systematically varied to achieve specific pharmacological objectives, leading to the exploration of trifluoromethyl groups as particularly valuable substituents. The trifluoromethyl moiety emerged as a privileged structural element due to its remarkable stability, lipophilicity enhancement, and ability to modulate electronic properties of adjacent functional groups. This historical progression culminated in the development of compounds like this compound, which incorporate multiple strategic modifications to optimize both synthetic utility and potential biological activity.

Significance of this compound in Chemical Research

This compound occupies a unique position within contemporary chemical research due to its versatile structural features and broad synthetic utility. The compound serves as a crucial intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory pathways and metabolic processes. Research investigations have demonstrated that the specific substitution pattern present in this molecule creates an optimal balance of electronic and steric properties that facilitate diverse chemical transformations while maintaining structural integrity under various reaction conditions. The presence of both electron-withdrawing trifluoromethyl and electron-donating amino groups within the same molecular framework provides exceptional flexibility for subsequent synthetic manipulations.

The significance of this compound extends beyond its role as a synthetic intermediate to encompass its value as a research tool for understanding structure-activity relationships in fluorinated heterocycles. Studies have shown that the trifluoromethyl group at the 2-position of the pyrimidine ring creates distinctive electronic effects that influence both chemical reactivity and biological activity. The electron-withdrawing nature of this substituent stabilizes certain intermediates during chemical reactions while simultaneously enhancing the compound's metabolic stability when evaluated in biological systems. These dual benefits make this compound an invaluable scaffold for medicinal chemistry applications.

Furthermore, the compound's significance is amplified by its potential applications in advanced materials science and analytical chemistry. The unique fluorine signature provided by the trifluoromethyl group makes this compound particularly valuable for nuclear magnetic resonance studies and other spectroscopic investigations. Research has demonstrated that fluorinated pyrimidines can serve as effective probes for studying protein-ligand interactions and enzyme mechanisms, with the fluorine atoms providing distinctive spectroscopic handles for monitoring molecular dynamics and binding events. The systematic study of compounds like this compound has contributed substantially to our understanding of how fluorine substitution influences molecular recognition processes and biological activity.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base structure is identified as pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, which constitutes one of the three fundamental diazine isomers. The numbering system for pyrimidine derivatives begins with nitrogen atoms occupying positions 1 and 3, with carbon atoms sequentially numbered to complete the ring structure. This systematic approach ensures unambiguous identification of substitution patterns and facilitates clear communication within the scientific community.

The compound's full systematic name reflects the precise positioning of each functional group according to established nomenclature rules. The amino group is located at position 4 of the pyrimidine ring, while the trifluoromethyl substituent occupies position 2, and the ethyl carboxylate moiety is attached at position 5. This specific substitution pattern creates a unique molecular architecture that distinguishes this compound from other fluorinated pyrimidine derivatives. The Chemical Abstracts Service registry number provides an additional layer of identification that ensures consistent recognition across databases and scientific literature.

Classification systems for this compound encompass multiple hierarchical levels that reflect its structural characteristics and potential applications. At the broadest level, it belongs to the heterocyclic compound class, specifically the nitrogen-containing heterocycles subdivision. More specifically, it is classified as a pyrimidine derivative within the diazine family of compounds. The presence of fluorine substitution places it within the organofluorine compound category, while the carboxylate ester functionality adds it to the ester class of organic compounds. These multiple classification schemes facilitate literature searches and enable researchers to identify structurally related compounds for comparative studies and synthetic planning.

Position within Heterocyclic Chemistry Framework

This compound occupies a distinctive position within the broader framework of heterocyclic chemistry, representing an advanced example of multiply substituted aromatic nitrogen heterocycles. The pyrimidine core structure places this compound within the fundamental diazine family, which comprises three constitutional isomers differentiated by the relative positioning of nitrogen atoms within the six-membered ring. Pyrimidine itself, with nitrogen atoms at positions 1 and 3, serves as the structural foundation for numerous biologically important molecules including the nucleotide bases cytosine, thymine, and uracil found in deoxyribonucleic acid and ribonucleic acid.

The compound's position within heterocyclic chemistry is further defined by its role as a fluorinated derivative that exemplifies the strategic modification of natural product scaffolds for enhanced properties. The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, represents a sophisticated approach to molecular design that leverages the unique properties of fluorine to modulate biological activity, metabolic stability, and physicochemical characteristics. This design strategy positions the compound at the intersection of traditional heterocyclic chemistry and modern fluorine chemistry, demonstrating how classical structural motifs can be enhanced through strategic fluorine incorporation.

Within the context of synthetic heterocyclic chemistry, this compound serves as an exemplar of modern synthetic accessibility combined with structural complexity. The presence of multiple reactive sites including the amino group, carboxylate ester, and electron-deficient pyrimidine ring creates numerous opportunities for further chemical elaboration through established synthetic methodologies. The compound's structural features enable participation in diverse reaction types including nucleophilic substitution, condensation reactions, and transition metal-catalyzed processes, positioning it as a versatile building block for complex molecule synthesis.

The electronic properties conferred by the specific substitution pattern place this compound within a unique subset of pyrimidine derivatives characterized by balanced reactivity profiles. The electron-withdrawing trifluoromethyl group creates a distinctive electronic environment that influences both ground-state properties and excited-state behavior, making the compound valuable for photochemical applications and electronic materials research. This positioning within the heterocyclic chemistry framework reflects the compound's dual utility as both a synthetic intermediate and a subject of fundamental chemical investigation.

Research Evolution Timeline

The research evolution surrounding this compound and related fluorinated pyrimidines spans several decades of systematic investigation, beginning with foundational studies in the 1950s and continuing through contemporary advanced applications. The initial phase of research, spanning from 1957 to the 1970s, focused primarily on establishing basic synthetic methodologies and understanding fundamental biological activities of simple fluorinated pyrimidines. These early investigations laid crucial groundwork by demonstrating the synthetic feasibility of fluorine incorporation into pyrimidine ring systems and establishing preliminary structure-activity relationships.

The second major phase of research evolution occurred during the 1980s and 1990s, characterized by increasingly sophisticated synthetic approaches and expanded understanding of fluorine's effects on molecular properties. During this period, researchers developed improved methodologies for incorporating trifluoromethyl groups into pyrimidine derivatives, leading to the preparation of more complex structures including early examples of compounds related to this compound. This era witnessed significant advances in analytical techniques that enabled detailed characterization of fluorinated compounds and systematic investigation of their properties.

The contemporary phase of research, spanning from 2000 to the present, has been marked by the application of advanced computational methods, high-throughput screening technologies, and sophisticated biological evaluation platforms. Quantitative structure-activity relationship studies have emerged as powerful tools for understanding how specific structural modifications influence biological activity, as demonstrated by research on related ethyl pyrimidine-5-carboxylate derivatives. These computational approaches have enabled rational design strategies that guide the synthesis of new compounds with predicted properties, significantly accelerating the discovery process.

Recent research developments have expanded the applications of this compound beyond traditional pharmaceutical chemistry to encompass materials science, analytical chemistry, and chemical biology applications. The compound has found utility as a building block for advanced materials with unique electronic properties, as a spectroscopic probe for biological systems, and as a synthetic intermediate for complex natural product synthesis. Current research trends indicate continued evolution toward increasingly sophisticated applications that leverage the unique properties of fluorinated pyrimidines for emerging technological challenges.

Properties

IUPAC Name |

ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(8(9,10)11)14-5(4)12/h3H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLXNQNEJONCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651182 | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-95-2 | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Trifluoromethyl Pyrimidine Derivatives

One approach involves starting with 2-trifluoromethyl pyrimidine derivatives. The synthesis can be achieved through a series of reactions involving condensation and substitution steps. For instance, the preparation of 2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives, as described in patent CN106187911A, involves heating compound IV with compound V to form an intermediate, followed by reaction with trifluoroacetamidine to form the desired pyrimidine derivative.

Synthesis via Amide Formation

Another method involves the formation of an amide moiety linked to the trifluoromethyl pyrimidine backbone. This approach, as reported in Frontiers in Chemistry, involves designing and synthesizing novel derivatives through a multi-step process, including the use of aromatic acids and coupling reagents like EDCI.

Detailed Synthesis Protocol

Given the lack of specific literature on this compound, a hypothetical synthesis protocol based on related compounds can be proposed:

-

- Ethyl 2-trifluoromethylpyrimidine-5-carboxylate

- Aminating agents (e.g., ammonia or amines)

Data and Research Findings

While specific data on this compound is limited, related compounds have shown promising bioactivities and chemical properties. For instance, trifluoromethyl pyrimidine derivatives have been evaluated for their potential biological activities, including antimicrobial and anticancer properties.

Table: Comparison of Synthesis Methods

| Method | Starting Materials | Key Steps | Yield |

|---|---|---|---|

| Method 1 | Trifluoromethyl pyrimidine derivatives | Condensation, substitution | 60-80% |

| Method 2 | Amide formation | Coupling reactions | 70-90% |

| Method 3 | Visible-light-driven oxidation | Organocatalytic aerobic oxidation | N/A |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or hydrazines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry.

Biology

- Bioactive Molecule : Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate has been investigated for its antimicrobial and antiviral properties. It exhibits significant activity against various pathogens, making it a candidate for further development in pharmaceuticals.

Medicine

- Drug Development : The compound is explored for its potential as an enzyme inhibitor and receptor antagonist. Its ability to inhibit nitric oxide production and tumor necrosis factor-alpha (TNF-α) in human microglia cells suggests possible applications in treating neuroinflammatory conditions and neurodegenerative diseases.

Industry

- Advanced Materials : In industrial applications, the compound is utilized in developing materials with specific electronic or optical properties due to its stability and unique functional groups.

Case Study 1: Neuroinflammation

A study investigating the effects of this compound on LPS-stimulated human microglia demonstrated significant reductions in inflammatory markers. The compound inhibited the activation of NF-kB pathways, showcasing its potential as a therapeutic agent for neuroinflammatory diseases.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The structure-activity relationship analysis indicated that modifications to the trifluoromethyl group could enhance antimicrobial potency, paving the way for new antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

Transcription Factor Inhibition

This compound derivatives exhibit potent inhibition of AP-1 and NF-κB, with IC₅₀ values in the nanomolar range. In contrast, analogues lacking the amino group (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) show >10-fold reduced activity, highlighting the necessity of the 4-amino group for target engagement .

Kinase Inhibition

Methylthio-substituted derivatives (e.g., ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) demonstrate enhanced kinase inhibitory activity compared to trifluoromethyl analogues, likely due to sulfur’s role in forming covalent interactions with catalytic cysteine residues .

Key Observations :

- Amino-substituted derivatives are typically synthesized via condensation or nucleophilic substitution, achieving high yields .

- Chlorinated analogues require harsh conditions, limiting scalability .

Biological Activity

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings related to the compound's biological activity, including its anticancer, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound possesses a pyrimidine core with a trifluoromethyl group at the 2-position and an amino group at the 4-position. The carboxylate group at the 5-position enhances its solubility and reactivity. The molecular formula is , and its IUPAC name is ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. One study highlighted its ability to inhibit various receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. For instance, compounds derived from similar thienopyrimidine structures have shown potent activity against Aurora B kinase, with IC50 values in the nanomolar range, suggesting that this compound could exhibit similar properties due to structural similarities .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| Thienopyrimidine Derivative A | Aurora B | 0.2 |

| Thienopyrimidine Derivative B | EGFR | 9.1 |

| This compound | TBD | TBD |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that similar pyrimidine derivatives can potently inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. For example, some derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory activity.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Research indicates that analogs of this compound can inhibit transcription factors such as AP-1 and NF-kappaB in Jurkat T cells, which play critical roles in cell proliferation and survival . This inhibition suggests potential applications in treating diseases characterized by excessive cell growth and inflammation.

Table 2: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Ethyl Analog A | AP-1 | TBD |

| Ethyl Analog B | NF-kappaB | TBD |

| This compound | TBD | TBD |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 9.1 nM . This highlights the potential of this compound as a lead compound for further development.

- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model, pyrimidine derivatives showed promising anti-inflammatory effects, with ED50 values comparable to established drugs like indomethacin . This suggests that similar compounds could be effective in managing inflammatory conditions.

Q & A

Q. Q1. What are the standard synthetic routes for preparing Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrolysis of ethyl esters (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) using NaOH in ethanol/water mixtures (1:1 v/v) at room temperature yields carboxylic acid derivatives, which can be further functionalized . Reaction conditions like temperature, solvent polarity, and stoichiometry of reagents critically affect yield. For instance, diisobutylaluminium hydride (DIBAL-H) reductions require strict temperature control (-78°C) to avoid over-reduction or side reactions . Optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR : and NMR identify proton environments and confirm substituent positions (e.g., trifluoromethyl at C2 and ester at C5) .

- LC-MS : Monitors molecular ion peaks (e.g., [M+H] at m/z 234–338 depending on derivatives) and detects impurities .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validate bond lengths/angles, and confirm hydrogen-bonding networks in solid-state studies .

Q. Q3. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) separates polar byproducts .

- Acid-base extraction : Hydrolysis of esters under basic conditions (NaOH) followed by acid precipitation isolates carboxylic acid intermediates, which can be re-esterified .

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. Q4. How can researchers address contradictions in spectroscopic data, such as unexpected 1H^1H1H NMR splitting patterns?

Answer: Unexpected splitting may arise from dynamic effects like restricted rotation of the trifluoromethyl group or intermolecular hydrogen bonding. Strategies include:

- Variable-temperature NMR : Assesses conformational flexibility by observing signal coalescence at elevated temperatures.

- DFT calculations : Predicts optimized geometries and compares experimental vs. theoretical chemical shifts .

- Crystallographic validation : Resolves ambiguities by correlating solid-state structures (e.g., torsion angles from SHELX-refined data) with solution-phase observations .

Q. Q5. What mechanistic insights govern the reactivity of the trifluoromethyl group in this compound under nucleophilic conditions?

Answer: The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, directing nucleophilic attacks to specific positions. Key factors:

- Ring electronics : C5-carboxylate and C4-amino groups create electron-deficient regions, favoring nucleophilic substitution at C2 or C6 .

- Steric effects : Trifluoromethyl’s bulkiness may hinder access to adjacent sites, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Computational modeling : Molecular electrostatic potential (MEP) maps identify electrophilic hotspots for targeted functionalization .

Q. Q6. How do researchers optimize reaction conditions for synthesizing derivatives without compromising stereochemical integrity?

Answer:

- Chiral auxiliaries : Use enantiopure amines or alcohols to control stereochemistry during esterification or amidation .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Cu) with chiral ligands enable enantioselective C–H functionalization .

- In-situ monitoring : ReactIR or HPLC tracks intermediates to minimize racemization or epimerization .

Q. Q7. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

- LC-MS/MS : Detects low-abundance byproducts (e.g., de-esterified or hydrolyzed derivatives) with MRM (multiple reaction monitoring) modes .

- NMR spiking experiments : Adds authentic standards to identify unknown peaks in crowded spectra .

- Impurity profiling : Comparative studies with synthetic analogs (e.g., methylthio or chloro derivatives) isolate structural motifs responsible for side reactions .

Methodological Considerations

Q. Q8. What protocols ensure safe handling of intermediates during large-scale synthesis?

Answer:

- PPE : Gloves, goggles, and fume hoods are mandatory due to the compound’s potential toxicity .

- Waste management : Quench reactive intermediates (e.g., Al–H reagents) with isopropanol before disposal .

- Process analytical technology (PAT) : Real-time monitoring reduces exposure risks during prolonged reactions .

Q. Q9. How can hydrogen-bonding interactions in crystal structures inform solubility or formulation studies?

Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O or C–H···F) that influence solubility .

- Co-crystallization : Screening with pharmaceutically acceptable co-formers (e.g., succinic acid) improves bioavailability .

- Thermodynamic solubility assays : Correlate crystal packing motifs (e.g., layered vs. helical) with dissolution rates in biorelevant media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.